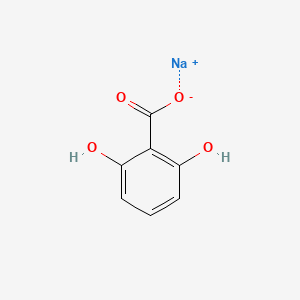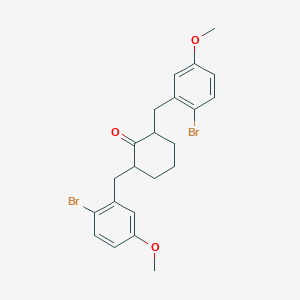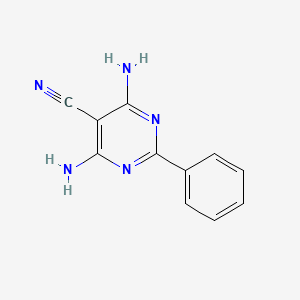
1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride is a chemical compound with the molecular formula C25H26N2O2.2HCl. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzoylmethyl and piperonyl groups.
Preparation Methods
The synthesis of 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization . Industrial production methods often involve the use of high-yielding reactions and efficient purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a vasodilator and bronchodilator, likely through the modulation of ion channels and receptors involved in smooth muscle relaxation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the activation of specific receptors .
Comparison with Similar Compounds
1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and used in research related to central nervous system activity.
1-Piperonylpiperazine: Studied for its potential neuroprotective effects and its role in the synthesis of various pharmacologically active compounds.
1-Methylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
CAS No. |
6761-63-3 |
|---|---|
Molecular Formula |
C20H24Cl2N2O3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenylethanone;dihydrochloride |
InChI |
InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H |
InChI Key |
BISFWKGTCGWFED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


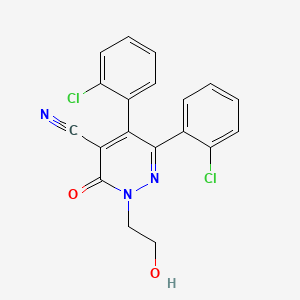
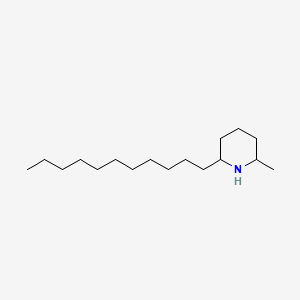
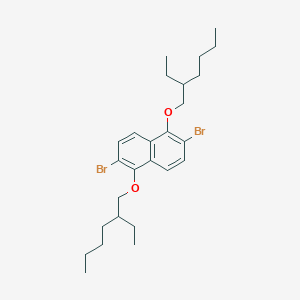
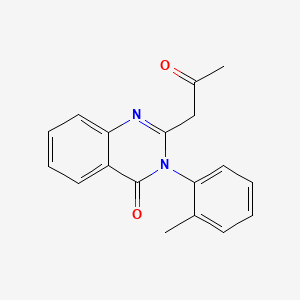
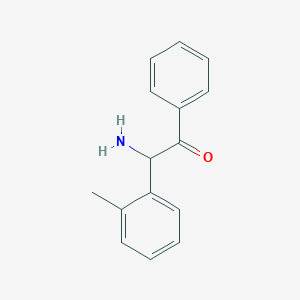

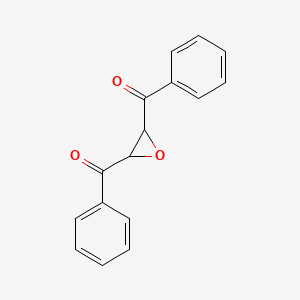
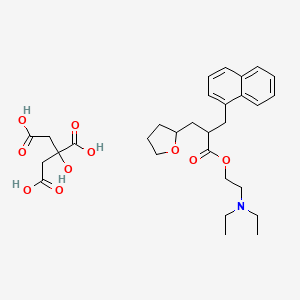
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
